2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a combination of pyrrole, triazole, and acetamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol with N-(4-methylphenyl)acetamide under reflux conditions in the presence of a suitable solvent like ethanol . The reaction is often catalyzed by a few drops of glacial acetic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes, such as enoyl ACP reductase and dihydrofolate reductase, which are essential for bacterial and fungal growth . By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Shares the pyrrole and triazole groups but differs in the acetamide moiety.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: Similar structure with variations in the substituents on the benzohydrazide group.
Uniqueness
2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes makes it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C17H19N5OS |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19N5OS/c1-3-15-19-20-17(22(15)21-10-4-5-11-21)24-12-16(23)18-14-8-6-13(2)7-9-14/h4-11H,3,12H2,1-2H3,(H,18,23) |
InChI Key |
LYDBRZDSILOYSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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